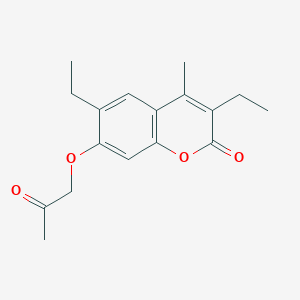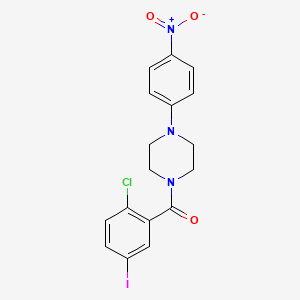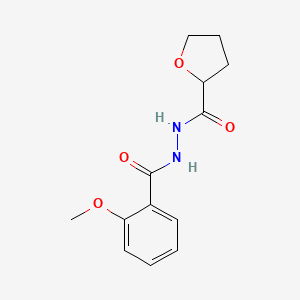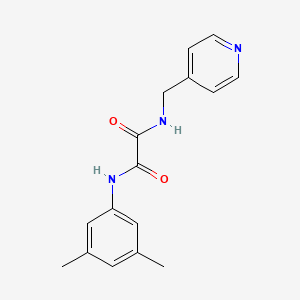
3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Dicumarol, is a chemical compound that belongs to the class of coumarin derivatives. It was first discovered in the 1940s and has since been used in various scientific research applications due to its unique properties.
Wirkmechanismus
3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one works by inhibiting the activity of vitamin K epoxide reductase, which is necessary for the production of clotting factors in the liver. This results in a decrease in the production of clotting factors and a subsequent decrease in blood clotting ability.
Biochemical and Physiological Effects
3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its anticoagulant properties, 3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has been shown to have antioxidant, anti-inflammatory, and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one in lab experiments is its ability to inhibit vitamin K epoxide reductase, which can be useful in studying the blood clotting process. However, 3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one also has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research involving 3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one. One area of interest is the investigation of 3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one as a potential treatment for cancer, due to its anti-tumor properties. Another area of interest is the development of new anticoagulant drugs based on the structure of 3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one, which could potentially have fewer side effects than current anticoagulant medications.
In conclusion, 3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a unique chemical compound with a variety of scientific research applications. Its ability to inhibit vitamin K epoxide reductase has led to investigations into its potential use as an anticoagulant drug, as well as its other biochemical and physiological effects. Further research into 3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one and its derivatives could lead to the development of new treatments for various diseases and conditions.
Synthesemethoden
The synthesis of 3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one involves the condensation of 3,4-dihydrocoumarin with diethyl malonate, followed by the addition of ethyl bromide and sodium ethoxide. The resulting product is then treated with acetic anhydride and sodium acetate to yield 3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has been widely used in scientific research due to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. This property has led to the investigation of 3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one as a potential anticoagulant drug.
Eigenschaften
IUPAC Name |
3,6-diethyl-4-methyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-5-12-7-14-11(4)13(6-2)17(19)21-16(14)8-15(12)20-9-10(3)18/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNFVHZKNJXYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)C)OC(=O)C(=C2C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-diethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5039074.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B5039081.png)


![methyl N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5039114.png)
![1-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B5039120.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5039127.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)

![3-[4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone](/img/structure/B5039146.png)

![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5039154.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5039158.png)
![2,4-diphenyl-3-[(2-propyn-1-yloxy)carbonyl]cyclobutanecarboxylic acid](/img/structure/B5039159.png)